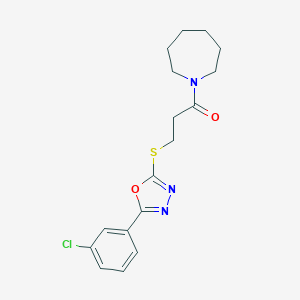
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to possess various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase. These enzymes play important roles in various biological processes, including DNA replication and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. This compound has also been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide in lab experiments is its broad spectrum of biological activities. This compound has been found to possess antimicrobial, antifungal, antiviral, and anticancer properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, and caution should be taken when working with this compound.
Orientations Futures
There are many potential future directions for the study of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide. One area of interest is the development of this compound derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the mechanism of action of this compound, which could provide insights into the development of new therapeutic agents. Additionally, the potential applications of this compound in the treatment of neurodegenerative diseases and other medical conditions warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide involves the reaction of 2-mercaptobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of this compound. The purity of the compound can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide has been widely studied for its potential applications in scientific research. It has been found to possess various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to possess antiviral activity against HIV-1 and herpes simplex virus type 1.
Propriétés
Formule moléculaire |
C17H16N2O2S2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-14-8-4-2-6-12(14)18-16(20)10-11-22-17-19-13-7-3-5-9-15(13)23-17/h2-9H,10-11H2,1H3,(H,18,20) |
Clé InChI |
BDTGZBVYRLGRCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285507.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285511.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

